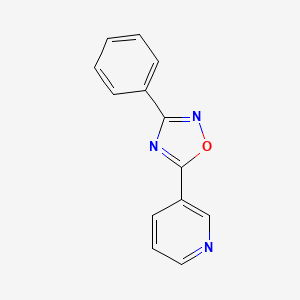

3-phenyl-5-(3-pyridyl)-1,2,4-oxadiazole

CAS No.:

Cat. No.: VC8521741

Molecular Formula: C13H9N3O

Molecular Weight: 223.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H9N3O |

|---|---|

| Molecular Weight | 223.23 g/mol |

| IUPAC Name | 3-phenyl-5-pyridin-3-yl-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C13H9N3O/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11/h1-9H |

| Standard InChI Key | OSNJZOBBJYPFQR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=CC=C3 |

| Canonical SMILES | C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=CC=C3 |

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound’s structure consists of a central 1,2,4-oxadiazole ring (a five-membered ring with two nitrogen and one oxygen atom) linked to a phenyl group at position 3 and a pyridyl group (pyridine ring) at position 5. The molecular formula is C₁₃H₉N₃O, with a molecular weight of 223.23 g/mol . The presence of aromatic systems (phenyl and pyridyl) confers planarity and rigidity, influencing its electronic properties and intermolecular interactions.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₃H₉N₃O | |

| Molecular weight | 223.23 g/mol | |

| XLogP3 | 2.2 | |

| Hydrogen bond acceptors | 4 | |

| Rotatable bonds | 2 |

Synthetic Routes

The synthesis of 1,2,4-oxadiazoles typically follows the amidoxime route, involving cyclization of amidoximes with acyl chlorides . For 3-phenyl-5-(3-pyridyl)-1,2,4-oxadiazole, the proposed pathway involves:

-

Amidoxime Formation: Reaction of 3-cyanopyridine with hydroxylamine hydrochloride in ethanol/water, yielding 3-pyridylamidoxime.

-

Acyl Chloride Preparation: Conversion of benzoic acid derivatives (e.g., benzoyl chloride) via thionyl chloride treatment.

-

Cyclization: Condensation of the amidoxime with the acyl chloride in toluene under reflux, followed by purification via column chromatography .

This method aligns with protocols used for analogous compounds, such as 3-(3-pyridyl)-5-(2-iodophenyl)-1,2,4-oxadiazole, which achieved a 46% yield after recrystallization .

Physicochemical Properties

Spectral Characterization

While specific spectral data for 3-phenyl-5-(3-pyridyl)-1,2,4-oxadiazole are not reported, analogs provide reference benchmarks:

-

¹H NMR: Pyridyl protons resonate between δ 7.2–9.4 ppm, while phenyl protons appear at δ 7.0–8.1 ppm .

-

IR Spectroscopy: Stretching vibrations for the oxadiazole ring (C=N and N–O) occur near 1581 cm⁻¹ and 1017 cm⁻¹, respectively .

-

Mass Spectrometry: The molecular ion peak ([M+H]⁺) is expected at m/z 223.07 .

Solubility and Stability

Biological Activities and Mechanisms

Anticancer Activity

Structural analogs, such as 5-substituted-1,2,4-oxadiazoles, demonstrate antiproliferative effects against cancer cell lines (e.g., HCT-116 colon cancer with GI₅₀ = 4.5 µM) . The electron-withdrawing pyridyl group in 3-phenyl-5-(3-pyridyl)-1,2,4-oxadiazole could enhance DNA intercalation or kinase inhibition, mechanisms observed in related compounds .

Table 2: Comparative Bioactivity of 1,2,4-Oxadiazole Derivatives

Pharmacokinetic Considerations

Applications in Drug Discovery

Antimicrobial Agents

The rise of multidrug-resistant pathogens underscores the need for novel antibiotics. 1,2,4-Oxadiazoles’ ability to disrupt bacterial membranes or generate free radicals positions them as promising candidates . Modifying the pyridyl group’s substitution pattern could optimize potency against Gram-negative strains.

Anticancer Therapeutics

Incorporating 1,2,4-oxadiazoles into hybrid molecules (e.g., terpyridine-prodigiosin hybrids) enhances cytotoxicity and selectivity . 3-Phenyl-5-(3-pyridyl)-1,2,4-oxadiazole could serve as a scaffold for dual-targeting agents, inhibiting both topoisomerase and kinase pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume